Ethyl 4,5-dimethyl-2,3-dihydro-1H-indole-2-carboxylate
CAS No.:
Cat. No.: VC20390123
Molecular Formula: C13H17NO2
Molecular Weight: 219.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H17NO2 |
|---|---|
| Molecular Weight | 219.28 g/mol |
| IUPAC Name | ethyl 4,5-dimethyl-2,3-dihydro-1H-indole-2-carboxylate |
| Standard InChI | InChI=1S/C13H17NO2/c1-4-16-13(15)12-7-10-9(3)8(2)5-6-11(10)14-12/h5-6,12,14H,4,7H2,1-3H3 |
| Standard InChI Key | YDOBIKSVYCSBCO-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1CC2=C(N1)C=CC(=C2C)C |
Introduction
Structural and Molecular Features
Chemical Identity and Nomenclature
The compound’s IUPAC name, ethyl 4,5-dimethyl-2,3-dihydro-1H-indole-2-carboxylate, reflects its substitution pattern:
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A 2,3-dihydro-1H-indole core (partially saturated pyrrole ring).
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Methyl groups at positions 4 and 5 on the benzene ring.
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An ethyl ester (-COOCH₂CH₃) at position 2.
Its molecular formula is C₁₃H₁₇NO₂, with a molecular weight of 219.28 g/mol . The stereochemistry and bond angles have been confirmed via X-ray crystallography, revealing a planar indole system with slight puckering in the dihydro-pyrrole ring .
Spectroscopic Characterization
Key spectral data include:
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¹H NMR (CDCl₃): δ 1.25 (t, 3H, -CH₂CH₃), 2.25 (s, 3H, C4-CH₃), 2.30 (s, 3H, C5-CH₃), 3.65 (m, 2H, CH₂ of dihydroindole), 4.15 (q, 2H, -OCH₂CH₃) .
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IR (KBr): 1720 cm⁻¹ (C=O stretch), 1620 cm⁻¹ (C=N indole ring) .
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Mass spectrometry: Base peak at m/z 219 (M⁺), with fragmentation ions at 174 (loss of -COOCH₂CH₃) and 130 (indole ring) .
Synthesis and Manufacturing
Stannous Chloride-Mediated Reduction
A patented method (US4535168A) involves the reduction of indole-2-carboxylic acid esters using stannous chloride (SnCl₂) and dry HCl in ethanol . The tin complex intermediate is hydrolyzed with aqueous NaOH to yield the target compound. This route offers a 75–85% yield and scalability for industrial production .
Hemetsberger–Knittel Indole Synthesis
This method constructs the indole core via Knoevenagel condensation of methyl azidoacetate with substituted benzaldehydes, followed by thermolytic cyclization . While effective for generating diverse indole derivatives, it requires stringent temperature control (~200°C) and results in moderate yields (50–60%) .
Nitrotoluene and Diethyl Oxalate Condensation
A Chinese patent (CN102020600B) outlines a cost-effective approach using nitrotoluene and diethyl oxalate in the presence of ferrous hydroxide . Hydrazine hydrate reduces the intermediate to the final product with >90% purity .
Optimization Challenges
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Byproduct formation: Competing reactions at the C3 position can yield regioisomers, necessitating chromatographic purification .
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Catalyst selection: Stannous chloride, while efficient, poses environmental concerns due to tin waste .
Pharmacological and Biological Relevance
Cannabinoid Receptor Modulation
Indole-2-carboxamides, structurally related to ethyl 4,5-dimethyl-2,3-dihydro-1H-indole-2-carboxylate, exhibit high affinity for cannabinoid CB2 receptors (Kᵢ < 100 nM) . For example, derivative 12f (PMC8683641) demonstrated a Kᵢ of 89.1 nM for CB2, with >100-fold selectivity over CB1 . These compounds antagonize G-protein coupling while promoting β-arrestin-mediated ERK1/2 phosphorylation, suggesting utility in treating inflammatory disorders .
Applications in Organic Synthesis
Intermediate for Heterocyclic Compounds
The ethyl ester group serves as a handle for amide coupling or hydrolysis to carboxylic acids. For instance, it is a precursor to indoline-2-carboxylic acid, a scaffold in ACE inhibitors .
Ligand in Metal Complexation
The indole nitrogen and ester carbonyl can coordinate transition metals. A rhodium-catalyzed cycloisomerization of dienyne intermediates (derived from this compound) yields polycyclic terpenoids .
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